1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-2-3-13-9(6-14)5-10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBTYNNULMJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This compound's unique structure, featuring a thiophene ring and a fluoroethyl group, may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHFNOS
- Molecular Weight : 224.26 g/mol
- CAS Number : 2097959-57-2
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its potential in these areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain analogs of pyrazole have shown improved cytotoxicity and apoptosis induction compared to established chemotherapeutic agents like bleomycin. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, such as NF-κB activation .
2. Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Studies have reported that compounds similar to this compound demonstrate strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, some derivatives showed IC values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity superior to traditional NSAIDs like celecoxib .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related pyrazole derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, highlighting the potential of structural modifications in improving therapeutic outcomes .
- Anti-inflammatory Evaluation : In another study, a series of pyrazole compounds were tested for their ability to inhibit COX enzymes, revealing that certain substitutions significantly enhance anti-inflammatory potency, with some compounds achieving IC values as low as 3.17 μM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole | Chlorine substitution | Anticancer |
| 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole | Furan ring | Antimicrobial |
| 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole | Different thiophene substitution | Anti-inflammatory |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations:
Substituent Effects: Fluorine-Containing Groups: The 2-fluoroethyl group in the target compound increases polarity compared to non-fluorinated analogs like 1-ethoxyethyl . Fluorine’s electronegativity may improve metabolic stability and bioavailability, similar to difluorophenyl groups in carboxylate derivatives . Thiophene vs. Aromatic Substituents: The thiophen-3-yl group offers sulfur-mediated interactions distinct from phenyl or phenylethynyl groups. Thiophen-2-yl in carboxylate derivatives shows positional isomerism effects on electronic properties.
Aldehyde Reactivity: The aldehyde at position 5 in the target compound is structurally analogous to position 4 in methylphenoxy derivatives , which form oximes for pesticidal or pharmaceutical applications. Reactivity may vary due to electronic effects from the thiophene ring and fluorine substituents.
Synthetic Pathways: Sonogashira coupling is employed for ethynyl-substituted pyrazoles , while thiophene incorporation may involve cross-coupling or nucleophilic substitution. Fluorinated groups are typically introduced via alkylation or fluorination .
Table 2: Comparative Physicochemical and Functional Properties
Key Insights:
- Lipophilicity : Trifluoromethyl and difluorophenyl groups significantly increase lipophilicity , whereas the 2-fluoroethyl group balances polarity and membrane permeability.
- Biological Potential: Thiophene-containing pyrazoles are associated with antibacterial and anti-inflammatory activities , suggesting the target compound may share similar pharmacological profiles.
Crystallographic and Computational Analysis
While crystallographic data for this compound are unavailable, tools like Mercury CSD and SHELX are widely used for analyzing hydrogen bonding and crystal packing in related compounds. For example, sulfanyl and oxime derivatives exhibit distinct intermolecular interactions, such as S···O or N–H···O bonds . The fluorine atom in the target compound may influence crystal lattice stability via C–F···H interactions .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-substituted-3-substituted-1H-pyrazole-5-carbaldehydes typically involves:
- Construction of the pyrazole ring by cyclocondensation of appropriate hydrazines with α,β-unsaturated ketones or enones.
- Introduction of substituents at N-1 and C-3 positions by choice of hydrazine and enone derivatives.
- Functional group transformations to install the formyl group at C-5.
The key challenge lies in achieving regioselectivity and efficient incorporation of the fluoroalkyl and thiophenyl groups.
Preparation of the Pyrazole Core Using Trichloromethyl Enones
A regioselective method for synthesizing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles involves the use of trichloromethyl enones as starting materials. The reaction with arylhydrazine hydrochlorides leads predominantly to the 1,3-regioisomer, while free hydrazines favor the 1,5-regioisomer. Methanol as solvent promotes methanolysis of the trichloromethyl group to the carboxyalkyl moiety in a one-pot, three-component protocol with moderate to excellent yields (37–97%).
- Reaction of trichloromethyl enone (e.g., bearing the thiophen-3-yl substituent) with 2-fluoroethyl hydrazine or its equivalent under reflux in methanol.
- Formation of 3-trichloromethylpyrazole intermediate.
- Subsequent methanolysis converts the trichloromethyl group to a carboxyalkyl group.
- Isolation by column chromatography.
Reaction conditions and yields:
| Entry | Hydrazine Type | Solvent | Temp (°C) | Time (h) | Regioisomer Ratio (1,3:1,5) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Arylhydrazine HCl | MeOH | Reflux | 16 | 97:3 | 85 |
| 2 | Free arylhydrazine | MeOH | Reflux | 16 | 14:86 | 83 |
Note: The regioisomer ratio strongly depends on the hydrazine form and solvent choice.
This method can be adapted to incorporate the 2-fluoroethyl group at the N-1 position by using 2-fluoroethyl hydrazine derivatives and the thiophen-3-yl substituent on the enone.
Introduction of the 2-Fluoroethyl Group at N-1 Position
The 2-fluoroethyl substituent is commonly introduced via alkylation of the pyrazole nitrogen or by using 2-fluoroethyl hydrazine as the nucleophile in the cyclocondensation step.
- Using 2-fluoroethyl hydrazine hydrochloride in the condensation with thiophen-3-yl-substituted enones favors the formation of the desired N-1 substituted pyrazole.
- Careful control of reaction conditions (temperature, solvent, stoichiometry) is necessary to maximize regioselectivity and yield.
Formylation at the C-5 Position of Pyrazole
Formylation of pyrazoles at the C-5 position can be achieved by:
- Directed ortho-metalation (DoM) of brominated pyrazole intermediates followed by quenching with electrophilic formylating agents (e.g., DMF).
- Bromination of the pyrazole ring at the 4-position followed by lithium-halogen exchange and subsequent formylation.
Alternative Synthetic Routes and Catalytic Methods
A patent describing the preparation of related fluorophenyl-substituted pyrrole-3-formaldehydes outlines a one-pot catalytic hydrogenation and reduction method starting from 2-(2-fluorobenzoyl) malononitrile, involving:
- Metal-catalyzed reduction steps using palladium carbon and Raney nickel.
- Use of solvents such as tetrahydrofuran, acetonitrile, acetone, and dimethyl sulfoxide.
- Vacuum and hydrogen atmosphere control.
- Post-reaction purification by filtration, concentration, and crystallization.
Although this method is for pyrrole derivatives, similar catalytic hydrogenation and reduction strategies could be adapted for pyrazole derivatives bearing fluoroalkyl and thiophenyl substituents.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Cyclocondensation | Trichloromethyl enone + 2-fluoroethyl hydrazine | Pyrazole ring formation with N-1 substitution | Methanol solvent, reflux 16 h |
| 2. Methanolysis | Methanol reflux | Conversion of trichloromethyl to carboxyalkyl group | One-pot after cyclization |
| 3. Formylation | Bromination + lithium-halogen exchange + DMF | Introduction of aldehyde at C-5 position | Requires regioselective control |
| 4. Purification | Column chromatography | Isolation of pure pyrazole aldehyde | Silica gel, hexanes/ethyl acetate |
Research Findings and Considerations
- The regioselectivity of pyrazole formation is highly dependent on the hydrazine form (hydrochloride salt vs free base) and solvent choice, with methanol favoring methanolysis and regioisomer control.
- The use of 2-fluoroethyl hydrazine allows direct incorporation of the fluoroalkyl group at N-1 during ring formation.
- Formylation via ortho-metalation and electrophilic quenching is a reliable method for introducing the aldehyde group without disturbing other substituents.
- Catalytic hydrogenation methods offer potential for streamlined synthesis but require optimization for pyrazole systems.
- Yields for these steps typically range from moderate to excellent (40–90%), with purification by chromatography being standard.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
